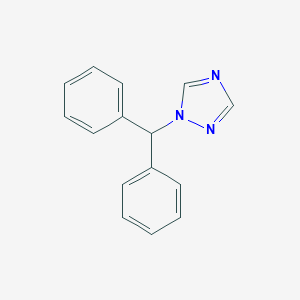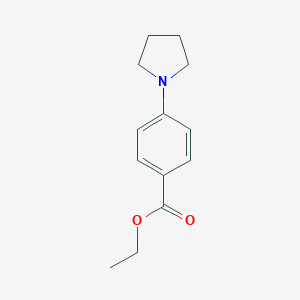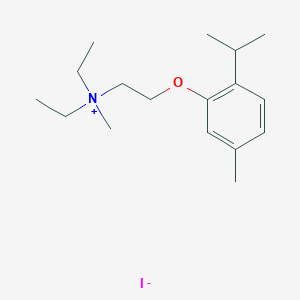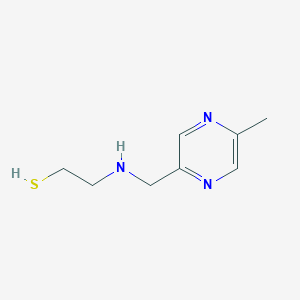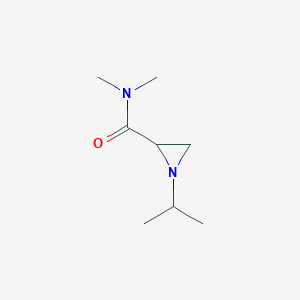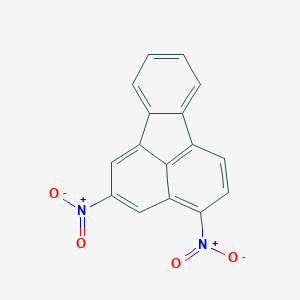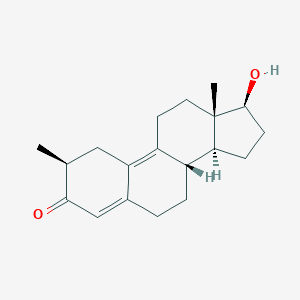![molecular formula C19H18N6O5 B034693 N-(9-benzyl-8-hydroxy-1,3-dimethyl-2,4,6-trioxopurino[7,8-a]pyrimidin-7-yl)acetamide CAS No. 102212-60-2](/img/structure/B34693.png)
N-(9-benzyl-8-hydroxy-1,3-dimethyl-2,4,6-trioxopurino[7,8-a]pyrimidin-7-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(9-benzyl-8-hydroxy-1,3-dimethyl-2,4,6-trioxopurino[7,8-a]pyrimidin-7-yl)acetamide, commonly known as BPTP, is a novel small molecule that has gained significant attention in recent years due to its potential therapeutic applications in various diseases. BPTP is a purine derivative that belongs to the class of xanthine oxidase inhibitors. The purpose of
Mecanismo De Acción
BPTP exerts its pharmacological effects through the inhibition of xanthine oxidase, which is an enzyme involved in the metabolism of purines. Xanthine oxidase catalyzes the conversion of hypoxanthine to xanthine and uric acid. Uric acid is a final product of purine metabolism and its accumulation in the body can lead to the development of gout and other related disorders. BPTP inhibits xanthine oxidase, thereby reducing the production of uric acid and preventing the development of gout and other related disorders.
Efectos Bioquímicos Y Fisiológicos
BPTP has been shown to possess several biochemical and physiological effects. BPTP has been shown to reduce the levels of uric acid in the blood, which makes it a potential candidate for the treatment of gout and other related disorders. Moreover, BPTP has been shown to possess antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of several chronic diseases such as cardiovascular diseases, diabetes, and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BPTP has several advantages for lab experiments. BPTP is a small molecule that can be easily synthesized in the laboratory. Moreover, BPTP has been extensively studied for its pharmacological effects, which makes it a potential candidate for further research. However, BPTP also has some limitations for lab experiments. BPTP is a relatively new molecule and its pharmacokinetics and pharmacodynamics are not fully understood. Moreover, BPTP has not been extensively studied for its potential side effects, which makes it a potential candidate for further toxicity studies.
Direcciones Futuras
Several future directions can be identified for BPTP. First, further studies are needed to understand the pharmacokinetics and pharmacodynamics of BPTP. Second, further studies are needed to identify the potential side effects of BPTP. Third, further studies are needed to identify the potential therapeutic applications of BPTP in various diseases. Fourth, further studies are needed to optimize the synthesis method of BPTP. Fifth, further studies are needed to identify the potential drug interactions of BPTP.
Métodos De Síntesis
BPTP can be synthesized in three steps from commercially available starting materials. The first step involves the reaction of 8-hydroxyxanthine with benzyl bromide in the presence of potassium carbonate to yield 9-benzyl-8-hydroxyxanthine. The second step involves the reaction of 9-benzyl-8-hydroxyxanthine with acetic anhydride and acetic acid to yield N-(9-benzyl-8-hydroxy-1,3-dimethyl-2,4,6-trioxopurino[7,8-a]pyrimidin-7-yl)acetamide. The final step involves the purification of the product by column chromatography.
Aplicaciones Científicas De Investigación
BPTP has been extensively studied for its potential therapeutic applications in various diseases. Several studies have shown that BPTP has potent xanthine oxidase inhibitory activity, which makes it a potential candidate for the treatment of gout, hyperuricemia, and other related disorders. Moreover, BPTP has been shown to possess antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of several chronic diseases such as cardiovascular diseases, diabetes, and cancer.
Propiedades
Número CAS |
102212-60-2 |
|---|---|
Nombre del producto |
N-(9-benzyl-8-hydroxy-1,3-dimethyl-2,4,6-trioxopurino[7,8-a]pyrimidin-7-yl)acetamide |
Fórmula molecular |
C19H18N6O5 |
Peso molecular |
410.4 g/mol |
Nombre IUPAC |
N-(9-benzyl-8-hydroxy-1,3-dimethyl-2,4,6-trioxopurino[7,8-a]pyrimidin-7-yl)acetamide |
InChI |
InChI=1S/C19H18N6O5/c1-10(26)20-12-15(27)24(9-11-7-5-4-6-8-11)18-21-14-13(25(18)16(12)28)17(29)23(3)19(30)22(14)2/h4-8,27H,9H2,1-3H3,(H,20,26) |
Clave InChI |
YPEOKDBANLWNDH-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(N(C2=NC3=C(N2C1=O)C(=O)N(C(=O)N3C)C)CC4=CC=CC=C4)O |
SMILES canónico |
CC(=O)NC1=C(N(C2=NC3=C(N2C1=O)C(=O)N(C(=O)N3C)C)CC4=CC=CC=C4)O |
Sinónimos |
Acetamide, N-[1,2,3,4,8,9-hexahydro-6-hydroxy-1,3-dimethyl-2,4,8-trioxo-9-(phenylmethyl)pyrimido[2,1-f]purin-7-yl]- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



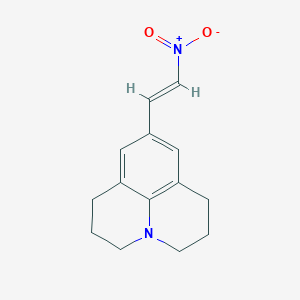

![[(5E,8E,13E)-1,11,21-trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-25-yl] 2-methylbutanoate](/img/structure/B34616.png)
